5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one
Overview
Description
5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one is a complex organic compound that features a benzo[b]thiophene moiety, a piperidine ring, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common approach includes the condensation of benzo[b]thiophene derivatives with imidazolone precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxaldehyde: Shares the benzo[b]thiophene core but lacks the imidazolone and piperidine moieties.
Thieno[2,3-b]pyridine derivatives: Similar heterocyclic structure but different functional groups and biological activities.
Uniqueness
5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one is unique due to its combination of a benzo[b]thiophene ring, a piperidine ring, and an imidazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4Z)-4-(1-benzothiophen-3-ylmethylidene)-2-(3-methylpiperidin-1-yl)-1H-imidazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-5-4-8-21(10-12)18-19-15(17(22)20-18)9-13-11-23-16-7-3-2-6-14(13)16/h2-3,6-7,9,11-12H,4-5,8,10H2,1H3,(H,19,20,22)/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQXGBAMSZPXNU-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC3=CSC4=CC=CC=C43)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=N/C(=C\C3=CSC4=CC=CC=C43)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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